2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine is a heterocyclic compound that features a piperidine ring substituted with a chloropyridine moiety and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions.
Formation of the Naphthyridine Ring: The naphthyridine ring is synthesized through cyclization reactions involving nitrogen-containing precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce intermediates and form the desired piperidine ring.
Nucleophilic Substitution: To introduce the chloropyridine moiety.
Cyclization Reactions: To form the naphthyridine ring.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropyridin-2-yl)piperidin-4-amine: Shares the chloropyridine and piperidine moieties but lacks the naphthyridine ring.
PF-06815345: Contains a similar piperidine structure but with different substituents.
Uniqueness
2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to the presence of both the chloropyridine and naphthyridine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17ClN4 |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-[1-(3-chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C18H17ClN4/c19-15-4-2-10-21-18(15)23-11-7-13(8-12-23)16-6-5-14-3-1-9-20-17(14)22-16/h1-6,9-10,13H,7-8,11-12H2 |
InChI Key |
RAFBZHVPRLWUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=C(C=CC=N4)Cl |
Origin of Product |
United States |
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